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molecular formula C13H9BrCl2 B188799 Bis(2-chlorophenyl)-bromomethane CAS No. 200868-49-1

Bis(2-chlorophenyl)-bromomethane

Cat. No. B188799
M. Wt: 316 g/mol
InChI Key: OTOZCOKGPNCTHX-UHFFFAOYSA-N
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Patent
US07459556B2

Procedure details

Under N2, bis(2-chlorophenyl)methanol (70 g, 0.28 mol) was added in 4 portions at 20 to 25° C. to HBr (97 ml) in acetic acid (33% by weight). The mixture was stirred at 20 to 25° C. and the reaction was followed by HPLC. After complete reaction (60 to 90 min), the mixture was cooled to 0 to 10° C. and water (700 ml) was added over 30 min. The suspension was stirred at 0 to 10° C. for a further 30 min. The product was isolated by filtration and washed with water (4×140 ml). The product was dried under vacuum at 25° C. to constant weight. Yield: 82.6 g (95%). Assay (HPLC): 100% pure vs. standard
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])O.[BrH:17].O>C(O)(=O)C>[Br:17][CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(O)C1=C(C=CC=C1)Cl
Name
Quantity
97 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20 to 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete reaction (60 to 90 min)
Duration
75 (± 15) min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0 to 10° C.
STIRRING
Type
STIRRING
Details
The suspension was stirred at 0 to 10° C. for a further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with water (4×140 ml)
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum at 25° C. to constant weight

Outcomes

Product
Name
Type
Smiles
BrC(C1=C(C=CC=C1)Cl)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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